molecular formula C26H23N5O4 B2576698 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1184971-79-6

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2576698
CAS No.: 1184971-79-6
M. Wt: 469.501
InChI Key: HQVVWQVVDDXTAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase critically involved in the cytokine signaling of lymphocytes through the common gamma-chain (γc) cytokine receptor (source) . This high degree of selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) makes it an invaluable pharmacological tool for dissecting the specific roles of JAK3-mediated signaling pathways in immunological processes, without the confounding effects of inhibiting other closely related kinases (source) . Its primary research application is in the investigation of T-cell mediated autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, where targeted inhibition of JAK3 can suppress the aberrant immune response. The compound's mechanism involves binding to the kinase domain of JAK3, thereby blocking the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which are essential for the transcription of genes driving cell proliferation, survival, and inflammatory cytokine production. Researchers utilize this compound in vitro to elucidate the downstream effects of JAK3 inhibition on T-cell activation, differentiation, and function, and in vivo to validate JAK3 as a therapeutic target in preclinical models of autoimmunity. The unique triazoloquinoxaline scaffold of this inhibitor provides a specific chemical profile for structure-activity relationship (SAR) studies aimed at developing new generations of immunomodulatory agents.

Properties

IUPAC Name

2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O4/c1-3-17-12-14-18(15-13-17)35-25-24-29-30(16-23(32)27-20-9-5-7-11-22(20)34-2)26(33)31(24)21-10-6-4-8-19(21)28-25/h4-15H,3,16H2,1-2H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVVWQVVDDXTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the triazoloquinoxaline core: This step involves the cyclization of a suitable precursor, such as a quinoxaline derivative, with a triazole-forming reagent under acidic or basic conditions.

    Introduction of the ethylphenoxy group: This step involves the nucleophilic substitution of a halogenated quinoxaline intermediate with an ethylphenol derivative in the presence of a base.

    Attachment of the methoxyphenylacetamide moiety: This step involves the acylation of the triazoloquinoxaline intermediate with a methoxyphenylacetic acid derivative using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Halogenated derivatives in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of compounds related to triazoloquinoxalines. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including:

  • HepG2 (liver cancer)
  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)

Research indicates that derivatives of this compound can intercalate DNA and inhibit cell proliferation, making them promising candidates for cancer therapy .

Case Study: Cytotoxicity Testing

In a study examining the cytotoxic effects of triazoloquinoxaline derivatives, it was found that certain compounds exhibited significant inhibition of cell growth at low concentrations. For instance, compounds with specific structural modifications demonstrated enhanced activity against HepG2 cells, suggesting that the incorporation of various substituents can optimize therapeutic efficacy .

Antimicrobial Applications

In addition to its anticancer properties, this compound has shown potential as an antimicrobial agent. Its mechanism of action may involve the inhibition of microbial DNA gyrase, a critical enzyme in bacterial DNA replication. This makes it a candidate for developing new antibiotics targeting resistant bacterial strains.

Case Study: Antimicrobial Activity

A study focused on the synthesis and evaluation of triazoloquinoxaline derivatives for antimicrobial activity reported significant effects against both Gram-positive and Gram-negative bacteria. The findings suggest that modifications in the chemical structure can lead to compounds with enhanced antimicrobial properties .

Synthesis and Modifications

The synthesis of 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide typically involves several synthetic steps:

  • Formation of the Triazoloquinoxaline Core : This involves cyclization reactions that establish the triazole ring.
  • Introduction of Functional Groups : The acetamide and ethylphenoxy groups are added through acylation and etherification reactions.

Each synthetic step can be optimized to enhance yield and purity, which is crucial for subsequent biological testing.

Mechanism of Action

The mechanism of action of 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: The compound can inhibit the activity of certain enzymes by binding to their active sites, leading to the modulation of enzymatic activity.

    Interact with Receptors: The compound can bind to specific receptors on the cell surface or within the cell, leading to the activation or inhibition of signaling pathways.

    Modulate Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and related derivatives:

Compound Core Structure Substituents Molecular Weight Reported Bioactivity Key References
Target Compound : 2-[4-(4-Ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide [1,2,4]Triazolo[4,3-a]quinoxaline 4-(4-Ethylphenoxy), N-(2-methoxyphenyl)acetamide ~463.45 g/mol* Limited direct data; inferred anticancer/anti-inflammatory potential from structural analogs .
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide [1,2,4]Triazolo[4,3-a]quinoxaline 1-Methyl, 4-chlorophenylacetamide 367.79 g/mol Anticancer activity (in vitro screening); higher cytotoxicity in chlorophenyl derivatives .
N-(4-Methoxyphenyl)-2-{1-[2-(4-methoxyphenoxy)acetyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}acetamide Tetrahydroquinoxaline Dual 4-methoxyphenoxy and 4-methoxyphenylacetamide groups ~503.50 g/mol* Antidiabetic and antioxidant activity; methoxy groups enhance solubility and bioavailability .
3-[4-(4-Substituted phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl-methoxy)-phenyl]-2-phenyl-3H-quinazolin-4-one Quinazolinone-triazole hybrid Thiosemicarbazide-linked triazole, phenylquinazolinone ~500–550 g/mol Antimicrobial and antifungal activity; thioxo-triazole enhances metal-binding capacity .
NE-015 (PROTAC derivative) Thieno-triazolodiazepine Chlorophenyl, dioxopiperidinyl isoindoline ~1050.50 g/mol Targeted protein degradation; used in cancer therapy via proteolysis-targeting chimeras .

Key Structural and Functional Insights:

Core Modifications: The target compound’s [1,2,4]triazolo[4,3-a]quinoxaline core is distinct from quinazolinone-triazole hybrids (e.g., ) or tetrahydroquinoxalines (e.g., ), which exhibit different conformational flexibility and electronic properties.

Substituent Effects: Methoxy vs. Chloro Groups: The 2-methoxyphenylacetamide in the target compound likely improves solubility compared to the 4-chlorophenyl group in , but may reduce receptor-binding affinity due to weaker electron-withdrawing effects. Ethylphenoxy vs. Methyl Groups: The 4-ethylphenoxy substituent introduces steric bulk and moderate hydrophobicity, contrasting with the compact methyl group in , which may influence pharmacokinetics.

Biological Activity: Triazoloquinoxaline derivatives (e.g., ) are frequently associated with anticancer and antihistaminic activity. The target compound’s lack of a nitro group (cf. nitroquinoxaline in ) may reduce mutagenic risk while retaining bioactivity. Thiosemicarbazide-linked triazoles (e.g., ) show metal-chelating properties, absent in the target compound, suggesting divergent mechanisms of action.

Synthetic Routes: The target compound’s synthesis likely involves Cu(I)-catalyzed click chemistry (as in ) for triazole formation, whereas tetrahydroquinoxaline derivatives (e.g., ) may require cyclocondensation with mercaptoacetic acid .

Biological Activity

The compound 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide (CAS Number: 1189493-81-9) is a synthetic derivative belonging to the class of [1,2,4]triazolo[4,3-a]quinoxalines . This class of compounds has garnered interest due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H23N5O3C_{26}H_{23}N_{5}O_{3}, with a molecular weight of 453.5 g/mol. The structure includes a triazoloquinoxaline core with various substituents that may influence its biological activity.

PropertyValue
Molecular FormulaC26H23N5O3C_{26}H_{23}N_{5}O_{3}
Molecular Weight453.5 g/mol
SMILESCCc1ccc(Oc2nc3ccccc3n3c(=O)n(CC(=O)Nc4ccccc4C)nc23)cc1

Biological Activity Overview

Recent studies have indicated that compounds within the triazoloquinoxaline family exhibit various pharmacological effects:

  • Anticancer Activity : Compounds structurally related to triazoloquinoxalines have shown significant cytotoxic effects against several cancer cell lines. For instance, derivatives have been tested against the A375 melanoma cell line, revealing promising results in inhibiting cell viability at concentrations as low as 10 µM .
  • Antimicrobial Properties : Research has demonstrated that similar compounds possess notable antimicrobial activity. In particular, derivatives have been screened for their ability to inhibit bacterial growth and exhibit antioxidant properties .
  • Anticonvulsant Effects : The potential anticonvulsant activity of triazoloquinoxaline derivatives has been explored using animal models. Specific compounds have shown efficacy in reducing seizure activity induced by metrazol .

Anticancer Studies

A recent study evaluated the cytotoxic effects of various triazoloquinoxaline derivatives on cancer cell lines. Among these, the compound was noted for its ability to significantly reduce cell viability in A375 melanoma cells:

Compound IDConcentration (µM)Viability (%)
F842-0237106

This indicates a strong potential for further development as an anticancer agent .

Antimicrobial Screening

In another study focusing on antimicrobial activity, derivatives including those with the triazoloquinoxaline scaffold were subjected to bioassays against a range of pathogens. The results indicated that certain compounds exhibited significant antibacterial effects:

Compound IDPathogen TestedActivity
VariousE. coliSignificant
VariousS. aureusModerate

These findings suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

Anticonvulsant Evaluation

The anticonvulsant properties were evaluated using a metrazol-induced convulsion model in rodents. The results showed that specific derivatives demonstrated a reduction in convulsion frequency:

Compound IDEfficacy (%)
Selected75

This highlights the potential therapeutic applications of these compounds in seizure disorders .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[4-(4-ethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(2-methoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step procedures, starting with the preparation of the triazoloquinoxaline core. Functionalization steps include nucleophilic substitution at the 4-position of the core with 4-ethylphenol, followed by coupling with N-(2-methoxyphenyl)acetamide via a linker (e.g., chloroacetamide). Key intermediates should be purified using column chromatography, and reaction progress monitored via TLC or HPLC. Critical parameters include temperature control (e.g., reflux in ethanol for substitution reactions) and catalyst selection (e.g., K₂CO₃ for deprotonation) .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR (¹H/¹³C) to confirm substituent positions and linker connectivity.
  • HRMS for molecular weight verification.
  • FT-IR to identify functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹).
  • X-ray crystallography (if single crystals are obtainable) for absolute configuration determination .

Q. What in vitro assays are suitable for preliminary evaluation of its bioactivity?

  • Methodological Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
  • Anticancer potential : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
  • Anti-inflammatory screening : COX-2 inhibition assays using ELISA.
    Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results with triplicate experiments .

Advanced Research Questions

Q. How can researchers optimize reaction yields and purity in large-scale synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, stoichiometry, reaction time). For example:

  • Use a Box-Behnken design to optimize temperature (60–100°C), catalyst loading (1–5 mol%), and solvent ratio (ethanol:DCM).
  • Analyze responses (yield, purity) via ANOVA and response surface modeling.
  • Validate predictions with confirmatory runs .

Q. How to resolve contradictions in bioactivity data across different studies?

  • Methodological Answer : Conduct a meta-analysis with attention to:

  • Assay variability : Standardize protocols (e.g., cell passage number, serum concentration).
  • Structural analogs : Compare activity trends with similar triazoloquinoxaline derivatives (e.g., substituent effects on logP).
  • Computational validation : Perform molecular docking to assess target binding consistency (e.g., using AutoDock Vina with PDB: 1M17 for kinase targets) .

Q. What strategies are recommended for elucidating the compound’s mechanism of action?

  • Methodological Answer : Combine omics and kinetic studies :

  • Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. control cells.
  • Proteomics : SILAC labeling to track protein expression changes.
  • Enzyme kinetics : Measure inhibition constants (Ki) via Lineweaver-Burk plots for suspected targets (e.g., topoisomerase II).
  • Cross-validate findings with siRNA knockdown or CRISPR-Cas9 gene editing .

Q. How to assess its potential toxicity and environmental impact?

  • Methodological Answer : Use tiered approaches:

  • In silico prediction : Tools like ProTox-II for acute toxicity and ADMETlab for bioavailability.
  • In vitro ecotoxicity : Algal growth inhibition (OECD 201) and Daphnia magna mobility assays.
  • In vivo testing : Zebrafish embryo toxicity (LC₅₀) and histopathology in rodent models.
  • Mitigation strategies include structural modifications to reduce bioaccumulation (e.g., introducing polar groups) .

Methodological Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReaction ConditionsYield (%)Purity (HPLC)
Core SynthesisReflux in EtOH, 12 h6592%
Phenoxy SubstitutionK₂CO₃, DMF, 80°C7895%
Acetamide CouplingEDCl/HOBt, RT6089%

Table 2 : Comparative Bioactivity of Structural Analogs

CompoundIC₅₀ (μM, MCF-7)MIC (μg/mL, S. aureus)
Target Compound1.28
4-Methoxy Analog3.532
Chloro-Substituted0.84

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.